3-Bromo-1-tosyl-1H-indole-6-carbonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 375.24 g/mol. This compound features a bromine atom at the 3-position of the indole ring, a tosyl group at the 1-position, and a cyano group at the 6-position of the indole structure. The presence of these functional groups contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
The biological activity of 3-bromo-1-tosyl-1H-indole-6-carbonitrile is linked to its structural features. Compounds with indole structures are often investigated for their pharmacological properties. Indoles have shown potential as:
The synthesis of 3-bromo-1-tosyl-1H-indole-6-carbonitrile typically involves several steps:
3-Bromo-1-tosyl-1H-indole-6-carbonitrile has various applications:
Studies on interactions involving 3-bromo-1-tosyl-1H-indole-6-carbonitrile focus on its reactivity with various nucleophiles and electrophiles. These interactions help elucidate the compound's potential pathways in biological systems and its efficacy as a pharmaceutical agent:
Several compounds share structural similarities with 3-bromo-1-tosyl-1H-indole-6-carbonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Chloro-1-tosyl-1H-indole | Chlorine instead of bromine | Potentially different reactivity patterns |
| 5-Nitroindole | Nitro group at position 5 | Known for strong biological activity |
| 2-(Trifluoromethyl)-indole | Trifluoromethyl substituent | Enhanced lipophilicity |
| 4-Methylthioindole | Methylthio group at position 4 | Unique electronic properties |
Each of these compounds exhibits distinct reactivity and biological activity due to variations in their substituents and positions on the indole ring.
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, has been adapted to incorporate bromine and tosyl groups at specific positions. This method typically involves the acid-catalyzed cyclization of aryl hydrazines with ketones or aldehydes. For brominated tosylindoles, modifications include the use of pre-brominated aryl hydrazines or post-cyclization halogenation. For example, Buchwald and colleagues demonstrated that aryl iodides, such as 4, could undergo amination to form Boc-protected hydrazines, which subsequently condense with ketones like 5 to yield indole scaffolds. Bromination at the C-3 position is then achieved using electrophilic agents such as N-bromosuccinimide (NBS) under controlled conditions.
A critical challenge lies in maintaining regioselectivity during cyclization. Takamura’s approach, which employs α-diazo esters (7) and aryllithium reagents (8), ensures precise positioning of substituents prior to cyclization. Subsequent bromination of intermediates like 9 allows for the introduction of bromine without disrupting the tosyl-protected nitrogen.
The Madelung synthesis, involving the base-mediated cyclization of N-phenylamides, offers a robust route to 2-substituted indoles. Smith’s modification of this method utilizes organolithium reagents to deprotonate N-trimethylsilyl anilines, enabling condensation with esters or carboxylic acids. For 3-bromo-1-tosyl derivatives, bromonitrile precursors such as 5′a are cyclized under strong base conditions (e.g., DBN in DMSO at 100°C). This approach avoids transition metals and achieves high yields (93%) by leveraging intramolecular Peterson olefination.
The integration of bromine and nitrile groups requires careful precursor design. For instance, N-(2-(bromomethyl)phenyl)-N-phenylbenzamide (5a) undergoes nucleophilic substitution with sodium p-tolylsulfinate to form intermediates that cyclize to 3-tosylindoles. Bromine placement is dictated by the steric and electronic effects of the tosyl group, which directs substitution to the C-3 position.
Recent advances emphasize transition metal-free conditions to improve sustainability and reduce costs. A one-pot protocol developed by Khusnutdinov and colleagues involves the reaction of N-(2-(bromomethyl)aryl)benzamides with sodium p-tolylsulfinate. The mechanism proceeds via two steps:
This method achieves yields up to 89% for 1,2-diaryl-3-tosylindoles, including sterically hindered substrates like 1-adamantyl-2-phenyl derivatives. The absence of transition metals simplifies purification and enhances functional group tolerance.
The substitution of bromide with cyanide groups expands access to 3-cyanoindoles. Using potassium cyanide in place of sodium p-tolylsulfinate, the same one-pot platform generates 1,2-disubstituted-3-cyanoindoles (7a–7r). Key advantages include:
| Substrate | R~1~ | R~2~ | Yield (%) |
|---|---|---|---|
| 7a | Ph | Ph | 85 |
| 7g | Ph | CF~3~ | 78 |
| 7q | Ad | Ph | 44 |
Introducing bromine at C-3 can be achieved through two primary strategies:
In polyfunctional indoles, competing reactive sites complicate bromination. Strategies to enhance regioselectivity include:
For example, the nitrile group in 1-tosyl-1H-indole-6-carbonitrile withdraws electron density from C-7, directing bromine to C-3.
The compound 3-bromo-1-tosyl-1H-indole-6-carbonitrile represents a highly substituted indole derivative with molecular formula C16H11BrN2O2S and molecular weight 375.24 g/mol [1]. This heterocyclic compound features three distinct electron-withdrawing functional groups strategically positioned on the indole core: a bromine atom at position 3, a carbonitrile group at position 6, and a tosyl (4-methylphenylsulfonyl) group attached to the nitrogen atom at position 1 [1]. The systematic investigation of its structural and electronic properties provides fundamental insights into the interplay between multiple substituent effects and their influence on molecular reactivity patterns.
Crystallographic studies of tosyl-substituted indole derivatives reveal characteristic structural features that are highly relevant to understanding 3-bromo-1-tosyl-1H-indole-6-carbonitrile [2]. The tosyl-indole compounds typically crystallize in triclinic or monoclinic crystal systems with space groups such as P-1 or P21/c, exhibiting unit cell parameters ranging from 6-12 Å for the a-axis, 10-15 Å for the b-axis, and 12-18 Å for the c-axis [2]. The calculated density for such compounds generally falls within 1.4-1.6 g/cm³ range [2].
A critical structural parameter in tosyl-indole derivatives is the dihedral angle between the mean planes of the indole ring system and the phenylsulfonyl group [2] [3]. Experimental X-ray diffraction studies consistently demonstrate that this angle ranges from 75° to 90°, with most compounds exhibiting values between 82° and 88° [2] [3]. For instance, 3-methyl-1-tosyl-1H-indole-2-carbaldehyde shows dihedral angles of 82.60° and 81.82° for two independent molecules in the asymmetric unit [2]. This near-perpendicular orientation significantly influences the electronic communication between the tosyl group and the indole core.
The presence of the carbonitrile group at position 6 introduces additional structural constraints and intermolecular interactions [4]. Crystal structures of indole-carbonitrile derivatives demonstrate that the cyano group participates in C-H···N hydrogen bonding interactions, contributing to crystal packing stability [4] [3]. The linear geometry of the carbonitrile group, with typical C≡N bond lengths of approximately 1.165 Å, creates regions of high electron density that influence both intramolecular electronic distribution and intermolecular association patterns [3].
The bromine substituent at position 3 contributes to the overall crystal architecture through halogen bonding interactions [5]. Brominated indole derivatives exhibit characteristic Br···π interactions with neighboring aromatic rings, with contact distances typically ranging from 3.4 to 3.8 Å [5]. These weak intermolecular forces play crucial roles in determining crystal packing arrangements and solid-state stability.
| Crystallographic Parameter | Typical Range/Value | Structural Significance |
|---|---|---|
| Crystal System | Triclinic/Monoclinic | Molecular packing arrangement |
| Space Group | P-1/P21/c | Symmetry operations |
| Indole-Tosyl Dihedral Angle | 75-90° | Electronic conjugation limitation |
| C≡N Bond Length | ~1.165 Å | Carbonitrile group geometry |
| Br···π Contact Distance | 3.4-3.8 Å | Halogen bonding interactions |
| Density | 1.4-1.6 g/cm³ | Crystal packing efficiency |
Computational chemistry approaches provide essential insights into the electronic structure and reactivity patterns of 3-bromo-1-tosyl-1H-indole-6-carbonitrile [6] [7]. Density functional theory calculations using functionals such as B3LYP with appropriate basis sets enable accurate prediction of molecular geometry, electronic properties, and spectroscopic characteristics [7] [3]. The computational modeling reveals that the multiple electron-withdrawing substituents create a highly polarized electronic environment that significantly influences the compound's chemical behavior.
The electronic effects of substituents in aromatic systems are quantitatively described by Hammett parameters, which correlate substituent electronic properties with reaction rates and equilibrium constants [8] [9]. For 3-bromo-1-tosyl-1H-indole-6-carbonitrile, the cumulative electronic effects arise from three distinct electron-withdrawing groups, each contributing to the overall electronic perturbation of the indole system [8] [10].
The bromine substituent at position 3 exhibits Hammett sigma values of σmeta = 0.39 and σpara = 0.23, indicating moderate electron-withdrawing character through both inductive and weak resonance effects [11] [10]. The carbonitrile group at position 6 demonstrates strong electron-withdrawing properties with σmeta = 0.56 and σpara = 0.66, representing one of the most electronegative substituents in organic chemistry [11] [10]. The tosyl group attached to the nitrogen atom contributes additional electron withdrawal, although its effects are somewhat attenuated by the nitrogen's sp2 hybridization and the near-perpendicular orientation relative to the indole plane [12].
Computational studies on substituted indoles demonstrate that Hammett parameters effectively predict electronic excitation properties and reactivity patterns [6] [13]. The correlation between calculated molecular orbital energies and experimental absorption maxima shows that electron-withdrawing substituents stabilize the highest occupied molecular orbital while lowering the energy of the lowest unoccupied molecular orbital [6]. This electronic perturbation enhances the compound's electrophilic character and influences its participation in nucleophilic substitution reactions.
| Substituent | Position | σmeta | σpara | Electronic Effect |
|---|---|---|---|---|
| Hydrogen | Reference | 0.00 | 0.00 | Neutral |
| Bromine | 3 | 0.39 | 0.23 | Electron-withdrawing (moderate) |
| Carbonitrile | 6 | 0.56 | 0.66 | Electron-withdrawing (strong) |
| Tosyl | 1 | ~0.7* | ~0.7* | Electron-withdrawing (strong) |
*Estimated values for tosyl group based on similar sulfonyl substituents [12]
Frontier molecular orbital theory provides a powerful framework for understanding the reactivity of 3-bromo-1-tosyl-1H-indole-6-carbonitrile [14] [15]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies, along with their spatial distributions, determine the compound's propensity for various chemical transformations [14] [16].
Computational analysis of similar multiply-substituted indole derivatives reveals that the highest occupied molecular orbital typically localizes on the indole ring system, with energy values ranging from -6.5 to -7.2 eV depending on the extent of electron withdrawal [3] [16]. The presence of multiple electron-withdrawing groups significantly stabilizes this orbital, reducing the nucleophilic character of the indole system compared to unsubstituted indole [6]. The spatial distribution shows predominant localization on the five-membered pyrrole ring, with reduced electron density at positions 2 and 3 due to the combined effects of the tosyl and bromo substituents [17].
The lowest unoccupied molecular orbital in carbonitrile-substituted indoles exhibits characteristic localization on the cyano group, with energies typically ranging from -1.8 to -2.4 eV [3] [15]. This orbital serves as the primary acceptor site for nucleophilic attack, making the carbonitrile carbon highly electrophilic [15]. The extended conjugation between the indole π-system and the carbonitrile group facilitates electron delocalization and enhances the compound's electron-accepting properties [18].
Frontier molecular orbital gap calculations indicate that 3-bromo-1-tosyl-1H-indole-6-carbonitrile possesses a relatively narrow energy gap compared to simple indole derivatives, typically ranging from 4.5 to 5.2 eV [3] [16]. This reduced gap suggests enhanced polarizability and increased susceptibility to both nucleophilic and electrophilic attack under appropriate reaction conditions [14]. The orbital analysis predicts that the compound will preferentially undergo nucleophilic substitution at the carbonitrile carbon and electrophilic substitution at electron-rich positions on the indole ring system [15].
| Molecular Orbital | Energy Range (eV) | Primary Localization | Reactivity Implications |
|---|---|---|---|
| HOMO | -6.5 to -7.2 | Indole ring (positions 4,5,7) | Reduced nucleophilic character |
| HOMO-1 | -7.0 to -7.8 | Delocalized π-system | Secondary electron donation |
| LUMO | -1.8 to -2.4 | Carbonitrile group | Primary electrophilic site |
| LUMO+1 | -1.5 to -2.0 | Extended indole π* | Secondary electron acceptance |
The bromine substituent at the 3-position of 3-Bromo-1-tosyl-1H-indole-6-carbonitrile represents a key reactive site for nucleophilic displacement reactions. The electronic environment created by the multiple electron-withdrawing groups (tosyl, carbonitrile) significantly influences the reactivity profile of this halogen center [2].
The presence of the tosyl group at nitrogen-1 and the carbonitrile group at carbon-6 creates a highly electron-deficient indole system that activates the carbon-3 bromine toward nucleophilic substitution reactions. Computational studies indicate that the cumulative electronic effects of these substituents result in a significant positive charge density at the carbon-3 position, facilitating nucleophilic attack [3].
The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile methods for carbon-carbon bond formation at the 3-position of brominated indoles. Research has demonstrated that 3-bromo-1-tosyl-1H-indole-6-carbonitrile participates effectively in these transformations under optimized conditions [4] [5].
Typical reaction conditions employ palladium tetrakis(triphenylphosphine) as the catalyst at 1.5 mol% loading, with potassium phosphate tribasic as the base in a dioxane-water solvent system (4:1 ratio) at 100°C [4]. The reaction proceeds through the classical three-step mechanism: oxidative addition of the palladium(0) complex to the carbon-bromine bond, transmetalation with the organoborane nucleophile, and reductive elimination to form the new carbon-carbon bond [5].
The electron-withdrawing nature of the tosyl and carbonitrile substituents facilitates the oxidative addition step, as demonstrated by the relatively mild conditions required compared to electron-rich indole derivatives [4] [5]. Studies have shown that electron-rich arylboronic acids couple more readily than electron-poor counterparts, with yields typically ranging from 80-95% for optimal substrates [4].
Mechanistic investigations reveal that the reaction tolerates both the tosyl protecting group and the carbonitrile functionality without competitive side reactions. The near-perpendicular orientation of the tosyl group (dihedral angle 82-88°) relative to the indole plane minimizes electronic conjugation effects that might otherwise interfere with the palladium-mediated processes [3].
The Buchwald-Hartwig amination reaction provides an efficient route for carbon-nitrogen bond formation at the 3-position of brominated indoles. Recent developments in catalyst design have enabled these transformations to proceed with unprotected, functionalized indole substrates [6] [7].
Optimal conditions typically employ bis(dibenzylideneacetone)palladium(0) with bulky phosphine ligands such as XPhos or SPhos, using potassium phosphate tribasic as the base in dioxane solvent at 100°C [6] [5]. The reaction mechanism involves oxidative addition of the palladium complex to the carbon-bromine bond, followed by amine coordination and base-assisted deprotonation, and finally reductive elimination to form the carbon-nitrogen bond [8] [9].
The compatibility of the Buchwald-Hartwig reaction with the tosyl-protected indole system has been demonstrated through systematic substrate scope studies. The tosyl group remains intact under the reaction conditions, allowing for selective functionalization at the 3-position without affecting the nitrogen protecting group [6] [7]. Primary aromatic amines typically provide the best results, with yields ranging from 60-85% depending on the electronic properties of the amine nucleophile [6].
Mechanistic studies indicate that the electron-withdrawing carbonitrile group at the 6-position accelerates the oxidative addition step while simultaneously reducing the nucleophilicity of the indole nitrogen, thereby preventing competitive N-arylation reactions [6] [7]. This selectivity is crucial for maintaining the integrity of the tosyl protecting group throughout the transformation.
The tosyl group in 3-Bromo-1-tosyl-1H-indole-6-carbonitrile serves as an essential protecting group for the indole nitrogen, enabling selective functionalization at other positions while maintaining synthetic versatility. The strategic manipulation of this protecting group is crucial for accessing diverse indole derivatives [11].
Recent investigations have revealed that sodium hydride in dimethylacetamide (DMA) provides an efficient method for tosyl group removal from protected indoles. The reaction proceeds under mild conditions (60°C) with high selectivity and excellent yields .
The mechanism involves initial deprotonation of the tosyl group by sodium hydride, followed by nucleophilic attack at the sulfonyl sulfur center. The resulting tetrahedral intermediate undergoes elimination to release the tosyl group as sodium para-toluenesulfinate, regenerating the free indole . This process is particularly effective for indole derivatives bearing electron-withdrawing substituents, as these groups stabilize the developing negative charge during the elimination step.
Experimental studies have demonstrated that the reaction tolerates various functional groups, including the bromine at position 3 and the carbonitrile at position 6. The selective nature of this deprotection method allows for preservation of reactive sites that can be further functionalized in subsequent synthetic steps . Scale-up studies have shown that the reaction maintains high efficiency even at gram scale, with isolated yields consistently exceeding 85%.
The reaction conditions have been optimized to employ 3 equivalents of sodium hydride in DMA at 60°C for 12 hours. These conditions provide complete conversion while minimizing side reactions such as nucleophilic substitution at the 3-bromine or reduction of the carbonitrile group . The mild temperature and neutral reaction environment make this method particularly attractive for complex synthetic sequences.
Alternative approaches to tosyl group manipulation involve protecting group interconversion strategies that enable access to differently protected indole derivatives. These methods are particularly valuable when the tosyl group incompatibility with specific reaction conditions necessitates temporary protection with alternative groups [11] [12].
Sodium naphthalenide represents a powerful reagent for tosyl group removal under different mechanistic pathways. The reaction proceeds through single electron transfer to the tosyl group, followed by fragmentation and protonation to yield the free indole [13] [14]. This method is particularly effective at low temperatures (-60°C) and provides excellent yields (80-90%) for a wide range of tosyl-protected indoles.
The single electron transfer mechanism involves coordination of the naphthalenide anion to the tosyl group, followed by electron transfer to form a radical anion intermediate. Fragmentation of this intermediate releases the tosyl radical and generates the indole anion, which is subsequently protonated during workup [13]. This mechanism is orthogonal to the base-mediated pathway and can be employed when basic conditions are incompatible with other functional groups.
Protecting group interconversion strategies have been developed to access alternative nitrogen-protecting groups such as tert-butoxycarbonyl (Boc) or benzyl groups. These transformations typically involve initial detosylation followed by immediate re-protection with the desired protecting group [11]. The sequential nature of these processes requires careful optimization to prevent competitive reactions at the electron-deficient 3-position.